
1-(2-Phenylethyl)piperidine-4-carboxylic acid
Descripción general
Descripción
“1-(2-Phenylethyl)piperidine-4-carboxylic acid” is a heterocyclic compound . It consists of a piperidine ring with a carboxylic acid moiety . This compound acts as a GABA A receptor partial agonist .
Synthesis Analysis
The synthesis of “this compound” and its derivatives has been a topic of interest in the scientific community . Previous routes were hampered by the low yield of the target esters as well as the inability to convert the esters to the required free acids . Considerations for large-scale production led to a modified synthesis that utilized a tert-butyl ester of 4-carboxy-4-anilidopiperidines .Molecular Structure Analysis
The molecular structure of “this compound” involves a piperidine ring with a carboxylic acid moiety . The fully systematic name (IUPAC) is N-(1-(2-phenethyl)-4-piperidinyl-N-phenyl-propanamide .Chemical Reactions Analysis
The chemical reactions involving “this compound” are complex and involve several steps . The Knoevenagel Condensation mechanism suggests that an enol intermediate is formed initially, which then reacts with the aldehyde . The resulting aldol undergoes subsequent base-induced elimination .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molar mass of 129.16 g/mol . The compound is stable under standard conditions (at 25 °C [77 °F], 100 kPa) .Aplicaciones Científicas De Investigación
Synthesis of Piperidine Derivatives
Synthesis of Stereodefined Piperidines : 2-(2-Cyano-2-phenylethyl)aziridines were transformed into novel cis- and trans-2-chloromethyl-4-phenylpiperidine-4-carbonitriles. These were further used for synthesizing various stereodefined piperidine carboxylic acids and derivatives (Vervisch et al., 2010).
Efficient Stereodivergent Synthesis : From the same chiral imine derived from (R)-glyceraldehyde, cis-(2R,4S)- and trans-(2R,4R)-4-phosphonomethyl-2-piperidinecarboxylic acids were synthesized. This method created two new stereogenic centers on the piperidine ring with high stereoselectivity (Etayo et al., 2006).
Applications in Cancer Treatment
- Aurora Kinase Inhibitor : A compound including a 1-(2-Phenylethyl)piperidine-4-carboxylic acid derivative was identified as an inhibitor of Aurora A, suggesting potential usefulness in treating cancer (ロバート ヘンリー,ジェームズ, 2006).
Catalytic Applications
- Nanomagnetic Reusable Catalyst : Piperidine-4-carboxylic acid functionalized Fe3O4 nanoparticles were prepared and used as a catalyst in the synthesis of dihydroquinazolin-4(1H)-ones and polyhydroquinolines derivatives. The catalyst showed high efficiency and could be reused multiple times without significant loss of activity (Ghorbani‐Choghamarani & Azadi, 2015).
Synthesis of Biological Agents
- Synthesis of Antibacterial and Anti-TB Agents : A series of 1-((2'-(2-(2-(substitutedphenyl))-2-oxoethyl)-2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)piperidine-4-carboxylic acid derivatives were synthesized and showed significant antibacterial and anti-TB activities. In silico molecular docking studies were also conducted on these compounds (Megha et al., 2023).
Structural and Spectroscopic Studies
Crystal and Molecular Structure Analysis : The crystal and molecular structure of 4-carboxypiperidinium chloride was characterized using X-ray diffraction and other spectroscopic techniques, providing insights into its molecular conformation and interactions (Szafran et al., 2007).
Complex Formation with Chloroacetic Acid : Piperidine-4-carboxylic acid's complex with chloroacetic acid was studied to understand its hydrogen bonding and spectroscopic properties. This research contributes to a deeper understanding of the molecular interactions and structural properties of such complexes (Komasa et al., 2008).
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin, eyes, or clothing, and to avoid ingestion and inhalation .
Mecanismo De Acción
Target of Action
A structurally similar compound, isonipecotic acid, is known to act as a partial agonist at the gaba a receptor .
Mode of Action
Considering the structural similarity with isonipecotic acid, it might interact with its target receptor (possibly gaba a receptor) to induce changes in the receptor’s activity .
Biochemical Pathways
If it acts on the gaba a receptor like isonipecotic acid, it could influence the gabaergic neurotransmission pathway .
Result of Action
If it acts on the GABA A receptor, it might modulate neuronal excitability and neurotransmission .
Análisis Bioquímico
Biochemical Properties
1-(2-Phenylethyl)piperidine-4-carboxylic acid plays a significant role in biochemical reactions, particularly as a partial agonist of the GABA A receptor . This interaction is crucial as it modulates the inhibitory neurotransmission in the central nervous system. The compound interacts with enzymes such as GABA transaminase, which is involved in the degradation of GABA, and proteins like GABA A receptor subunits. These interactions are primarily characterized by binding affinities and the modulation of receptor activity, influencing the overall inhibitory tone in neuronal circuits.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the GABA A receptor, where it acts as a partial agonist . This binding results in the opening of chloride channels, leading to hyperpolarization of the neuronal membrane and a decrease in neuronal excitability. The compound also influences enzyme activity, such as inhibiting GABA transaminase, which increases the availability of GABA in the synaptic cleft. These molecular interactions contribute to the compound’s overall effect on neurotransmission and neuronal function.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to GABA metabolism . The compound interacts with enzymes such as GABA transaminase and glutamate decarboxylase, influencing the synthesis and degradation of GABA. These interactions can alter metabolic flux and the levels of metabolites involved in neurotransmission, impacting overall neuronal function and signaling.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins . The compound is transported across cell membranes by specific amino acid transporters and can accumulate in regions with high GABAergic activity. Its distribution is influenced by factors such as blood-brain barrier permeability and tissue-specific expression of transporters, affecting its localization and accumulation in target tissues.
Subcellular Localization
This compound exhibits specific subcellular localization, primarily within the synaptic cleft and neuronal cytoplasm . The compound’s activity is influenced by its localization, as it needs to be in proximity to GABA A receptors and related enzymes to exert its effects. Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, enhancing its efficacy and specificity in modulating neurotransmission.
Propiedades
IUPAC Name |
1-(2-phenylethyl)piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c16-14(17)13-7-10-15(11-8-13)9-6-12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJZWAIODVQBJME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)CCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301252924 | |
| Record name | 1-(2-Phenylethyl)-4-piperidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301252924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
807315-42-0 | |
| Record name | 1-(2-Phenylethyl)-4-piperidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=807315-42-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Phenylethyl)-4-piperidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301252924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






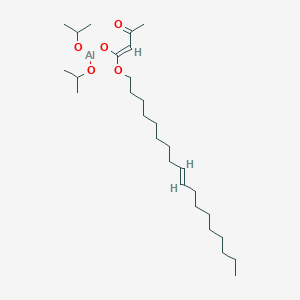
![N-[(3-chlorophenyl)methyl]-3-iodobenzamide](/img/structure/B3155601.png)

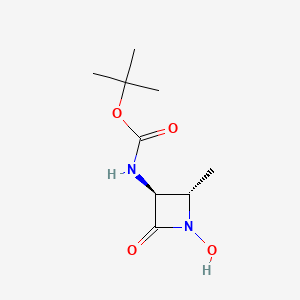
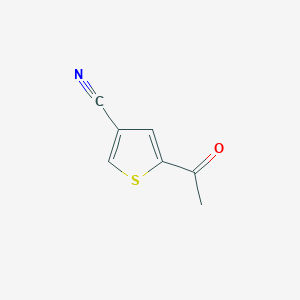
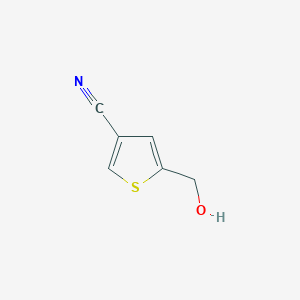

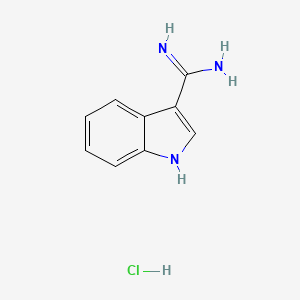

![(2E)-3-[4-(Benzyloxy)phenyl]-1-(2,4-dichlorophenyl)prop-2-en-1-one](/img/structure/B3155664.png)
